molecular formula C18H16FN3O B5634334 N-[(4-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE

N-[(4-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE

Cat. No.: B5634334
M. Wt: 309.3 g/mol
InChI Key: BHICAYDLHFGDIE-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents

Mechanism of Action

While the exact mechanism of action for this specific compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Preparation Methods

The synthesis of N-[(4-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine ring.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced into the benzodiazepine core.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, specific solvents, and controlled reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-[(4-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups can be introduced or replaced under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of central nervous system disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Comparison with Similar Compounds

N-[(4-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE can be compared with other similar compounds, such as:

  • N-(2-FLUOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
  • N-(3-CHLOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
  • N-(4-BUTYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE

These compounds share structural similarities but differ in the specific substituents attached to the benzodiazepine core. The uniqueness of this compound lies in its specific combination of fluorophenyl and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-12-18(22-23-11-14-7-9-15(19)10-8-14)13(2)21-17-6-4-3-5-16(17)20-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHICAYDLHFGDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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